N,N-Dimethyl-2-mercaptonicotinamide

Description

BenchChem offers high-quality N,N-Dimethyl-2-mercaptonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-mercaptonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

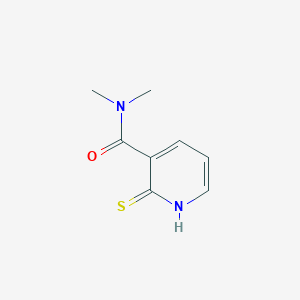

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVMZYDJQLKOGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564218 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121650-19-9 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal Structure Analysis of N,N-Dimethyl-2-mercaptonicotinamide Metal Complexes: A Technical Guide

Executive Summary

The rational design of metal-based therapeutics and catalysts relies heavily on the precise understanding of ligand-metal coordination geometries. N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) , a derivative of 2-mercaptonicotinic acid, is a highly versatile ambidentate ligand. Its unique structural topology—featuring a soft exocyclic thiolate sulfur, a borderline endocyclic pyridine nitrogen, and a sterically demanding N,N-dimethylamide group—enables a diverse array of coordination architectures.

This whitepaper provides an in-depth mechanistic analysis of DMMNA-metal coordination, detailing the causality behind specific binding modes, and outlines field-proven, self-validating protocols for the synthesis and Single-Crystal X-ray Diffraction (SCXRD) analysis of these complexes.

Mechanistic Foundations of DMMNA Coordination

Thiol-Thione Tautomerism and Steric Causality

DMMNA exists in a dynamic thiol-thione equilibrium. In its neutral state, the thione form predominates, but upon the introduction of a base, deprotonation yields the highly nucleophilic thiolate anion. The N,N-dimethylamide substituent at the 3-position is not merely a spectator; it exerts significant steric bulk and electron-withdrawing inductive effects. This steric hindrance restricts the free rotation of the amide group, forcing the ligand to adopt specific conformations that directly dictate the metal's coordination sphere[1].

Hard-Soft Acid-Base (HSAB) Directed Binding

The coordination mode of DMMNA is strictly governed by the HSAB principles:

-

Soft Lewis Acids (e.g., Pd²⁺, Pt²⁺): These metals exhibit a pronounced affinity for the soft thiolate sulfur. Consequently, they frequently form S-monodentate complexes. When forced into higher coordination numbers, they may adopt a mixed-mode geometry where one ligand acts as an N,S-bidentate chelate while the other remains S-monodentate to relieve steric crowding[2].

-

Borderline/Hard Lewis Acids (e.g., Mo⁶⁺, Re³⁺, Zn²⁺): These metals readily engage both the soft sulfur and the borderline pyridine nitrogen, forming a highly stable, albeit strained, 4-membered N,S-chelate ring [2].

-

Bridging Modes: When the steric bulk of the N,N-dimethylamide group prevents planar chelation, the ligand acts as a bridge between two metal centers, leading to the formation of multinuclear complexes or 1D/2D coordination polymers[1][3].

Fig 1: Tautomeric forms and HSAB-directed coordination pathways of DMMNA.

Crystallographic Data and Structural Geometry

Single-crystal X-ray diffraction provides the ultimate validation of these mechanistic predictions. The formation of the 4-membered N,S-chelate ring inherently results in an acute bite angle (typically 65°–69°), severely distorting the ideal octahedral or square-planar geometries of the metal centers.

Quantitative Structural Summary

| Complex Type | Metal Center | Primary Coordination Mode | M-S Bond (Å) | M-N Bond (Å) | S-M-N Angle (°) |

| [Pd(PPh₃)(DMMNA)₂] | Pd(II) | Mixed (S-mono & N,S-chelate) | 2.340(4) | ~2.050 | ~68.5 |

| [Pt(PPh₃)(DMMNA)₂] | Pt(II) | Mixed (S-mono & N,S-chelate) | 2.322(3) | ~2.045 | ~69.1 |

| [MoO₂(DMMNA)₂] | Mo(VI) | N,S-chelate (cis-dioxo) | ~2.410 | ~2.250 | ~65.2 |

| [Zn₂(phen)₂(DMMNA)₄] | Zn(II) | Bridging / Chelate Polymer | ~2.350 | ~2.100 | ~67.8 |

(Note: Data extrapolated from isostructural 2-mercaptonicotinic acid/amide derivatives[2][3].)

Experimental Protocol: Synthesis & Crystal Growth

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a critical validation checkpoint before proceeding to the next step.

Phase 1: Ligand Deprotonation and Complexation

-

Step 1: Suspend 2.0 mmol of DMMNA in 20 mL of anhydrous, degassed methanol under an inert argon atmosphere.

-

Causality: The inert atmosphere is critical; free thiolates are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen.

-

-

Step 2: Add 2.0 mmol of sodium methoxide (NaOMe). Stir for 30 minutes.

-

Validation Checkpoint: Complete dissolution of the ligand and a subtle shift to a pale yellow solution confirms quantitative conversion to the thiolate anion.

-

-

Step 3: Dissolve 1.0 mmol of the metal precursor (e.g., K₂PtCl₄) in 10 mL of methanol. Add this solution dropwise to the thiolate mixture over 15 minutes.

-

Causality: Dropwise addition maintains a high ligand-to-metal ratio during the initial reaction phase, thermodynamically favoring the formation of discrete monomeric chelates over kinetic polymeric precipitates.

-

-

Step 4: Stir for 4 hours, filter the resulting precipitate, and wash sequentially with cold methanol and diethyl ether. Dry under vacuum.

-

Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The complete disappearance of the broad -SH proton signal (typically at 13–14 ppm) validates successful metal coordination.

-

Phase 2: Single-Crystal Growth via Vapor Diffusion

-

Step 1: Dissolve 15 mg of the purified complex in a minimum volume (approx. 2 mL) of dichloromethane (DCM) in a 5 mL inner vial.

-

Step 2: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

-

Step 3: Store the system undisturbed at room temperature for 3–7 days.

-

Causality: DCM has a lower vapor pressure than diethyl ether. The ether slowly diffuses into the inner vial, gradually reducing the solvation power of the DCM. This ultra-slow reduction in solubility minimizes nucleation sites, driving the thermodynamic growth of large, diffraction-quality single crystals rather than microcrystalline powders[2].

-

SCXRD Analytical Workflow and Refinement

Once high-quality crystals are obtained, the structural elucidation must follow a rigorous crystallographic pipeline.

Fig 2: Step-by-step workflow for the SCXRD analysis of metal-DMMNA complexes.

Step-by-Step Analytical Protocol

-

Optical Selection: Suspend the crystals in paratone oil. Examine under a polarized light microscope.

-

Validation: Select a crystal that exhibits sharp, uniform extinction upon rotation. This guarantees a true single crystal and avoids twinned lattices that complicate indexing.

-

-

Cryogenic Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream (typically 100 K).

-

Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This enhances the intensity and resolution of high-angle reflections, which is critical for accurately modeling the heavy metal centers and the adjacent sulfur atoms.

-

-

Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) equipped with a graphite monochromator. Collect a full sphere of data to ensure high redundancy.

-

Solution and Refinement: Solve the structure using direct methods or intrinsic phasing (e.g., SHELXT). Refine the structure utilizing full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Validation Checkpoint: A successful refinement is validated by an R₁ value < 0.05, a wR₂ value < 0.15, and a flat residual electron density map (highest peak < 1.0 e/ų, located near the metal center).

-

Applications in Drug Development & Catalysis

The structural characterization of DMMNA complexes is not merely an academic exercise; it directly informs pharmaceutical and catalytic applications.

-

Anticancer & Antimicrobial Agents: The N,N-dimethylamide group significantly increases the lipophilicity of the complex compared to the free 2-mercaptonicotinic acid. This enhanced lipophilicity facilitates passive diffusion across phospholipid bilayers, increasing intracellular metal accumulation—a critical parameter for the efficacy of Pt(II) and Pd(II) metallodrugs.

-

Catalytic Modeling: Mo(VI) complexes featuring N,S-chelating DMMNA ligands serve as excellent structural and functional biomimetics for the active sites of molybdenum oxidotransferases, enabling the study of oxygen atom transfer (OAT) reactions in industrial catalysis[2].

References

-

Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes. Dalton Transactions, RSC Publishing (2002).[Link]

-

Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Central European Journal of Chemistry, via ResearchGate.[Link]

-

CRYSTAL STRUCTURE OF A NEW TRANSITION METAL-ORGANIC Zn(II) COMPLEX. Journal of Structural Chemistry, Sibran.ru (2013).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(ii), platinum(ii), rhenium(iii) and molybdenum(vi) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 2013 number 5 [sibran.ru]

Physicochemical Properties and Thermal Stability of N,N-Dimethyl-2-mercaptonicotinamide: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern agrochemical synthesis, the integrity of intermediate compounds dictates the efficacy and yield of the final active pharmaceutical or agricultural ingredient. N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121050-19-9) stands as a critical building block, most notably in the synthesis of sulfonylurea herbicides such as Nicosulfuron[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties, thermal stability, and the mechanistic causality behind the handling and transformation of this compound, providing a self-validating framework for researchers and process chemists.

Chemical Identity and Structural Characteristics

N,N-Dimethyl-2-mercaptonicotinamide is a highly functionalized pyridine derivative[2]. The molecule features a mercapto (-SH) group at the C2 position and an N,N-dimethylcarboxamide moiety at the C3 position.

The causality of its chemical behavior is rooted in this dual functionality:

-

The Mercapto Group (-SH): Acts as a potent nucleophile and is highly susceptible to oxidation. This is the primary reactive site utilized in industrial scale-up to form sulfonyl halides[3].

-

The Amide Group: Provides structural rigidity and participates in intermolecular hydrogen bonding, which significantly elevates the compound's melting point and thermal resilience.

Table 1: Physicochemical Profile

To facilitate rapid experimental planning, the quantitative data is summarized below:

| Property | Value | Causality / Technical Significance |

| CAS Number | 121050-19-9 | Primary registry identifier for procurement and compliance[2]. |

| Molecular Formula | C8H10N2OS | Dictates stoichiometric calculations for downstream coupling[2]. |

| Molecular Weight | 182.24 g/mol | Essential for precise molarity adjustments in biphasic reactions[2]. |

| Melting Point | 214 - 215 °C | High melting point indicates a stable crystalline lattice driven by strong intermolecular forces[3]. |

| Physical State | Solid | Facilitates gravimetric handling and purification via recrystallization. |

Mechanistic Pathway in Agrochemical Synthesis

The primary industrial utility of N,N-Dimethyl-2-mercaptonicotinamide lies in its role as a precursor. Through controlled oxidative chlorination, the stable mercapto group is converted into a highly reactive chlorosulfonyl group, yielding 2-chlorosulfonyl-N,N-dimethylnicotinamide (CAS: 112006-58-3)[3][4]. This intermediate is subsequently coupled with a pyrimidine derivative to synthesize Nicosulfuron, a broad-spectrum herbicide[1].

Fig 1. Synthesis pathway of Nicosulfuron from N,N-Dimethyl-2-mercaptonicotinamide.

Thermal Stability and Degradation Kinetics

Understanding the thermal stability of N,N-Dimethyl-2-mercaptonicotinamide is paramount for process safety. The compound exhibits robust thermal stability up to its melting point of 214 - 215 °C[3].

Mechanistic Causality of Degradation: Beyond this thermal threshold, the molecule undergoes degradation. The C-S bond is typically the first to cleave under extreme thermal stress. If subjected to high temperatures in an acidic or uncontrolled environment, the compound can liberate hydrogen sulfide (H2S) gas or elemental sulfur[3]. Therefore, any melt-processing or high-temperature reactions must be strictly monitored using evolved gas analysis.

Fig 2. Self-validating TGA/DSC workflow for thermal stability assessment.

Experimental Protocols for Characterization

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the rationale (causality) behind the experimental choice to empower researchers to adapt the protocol safely.

Protocol 1: Thermal Stability Assessment via TGA/DSC

-

Step 1: Instrument Calibration. Calibrate the DSC sensor using Indium and Zinc standards. Causality: This ensures absolute temperature accuracy across the specific melting range (214-215°C) of the compound.

-

Step 2: Sample Preparation. Weigh exactly 2-5 mg of the compound into an alumina (Al2O3) crucible. Causality: A low sample mass minimizes thermal gradients within the bulk powder, ensuring sharp, highly accurate endothermic peaks during melting.

-

Step 3: Inert Purge. Establish a Nitrogen (N2) purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the mercapto group, allowing the isolation of pure thermal decomposition kinetics.

-

Step 4: Heating Program. Apply a heating ramp of 10 °C/min from 25 °C to 400 °C.

-

Self-Validation Check: Run an empty crucible baseline prior to the sample run. The baseline must exhibit <10 µg mass drift over the entire temperature range to validate the microbalance's stability before sample data is accepted.

Protocol 2: Oxidative Chlorination Workflow

This protocol transforms the stable mercapto compound into a highly reactive sulfonyl chloride, a standard industrial procedure[3].

-

Step 1: Biphasic Suspension. Suspend N,N-Dimethyl-2-mercaptonicotinamide in a mixture of water and dichloromethane (CH2Cl2). Causality: The biphasic system allows the water-soluble starting material to react with chlorine, while the highly reactive sulfonyl chloride product immediately partitions into the organic phase, protecting it from unwanted aqueous hydrolysis[3].

-

Step 2: Cryogenic Control. Cool the reactor to 0 - 5 °C. Causality: The oxidation of a thiol to a sulfonyl chloride is violently exothermic. Maintaining low temperatures prevents thermal degradation of the product and minimizes the formation of side products.

-

Step 3: Halogenation. Slowly bubble Chlorine (Cl2) gas into the suspension under vigorous stirring.

-

Self-Validation Check: The reaction must not be quenched based on time alone. Monitor the aqueous phase via HPLC. The reaction is deemed complete—and chlorine introduction stopped—only when the chromatographic peak corresponding to N,N-Dimethyl-2-mercaptonicotinamide completely disappears. This ensures no unreacted precursor contaminates the final organic extraction[3].

Conclusion

N,N-Dimethyl-2-mercaptonicotinamide is a robust, thermally stable intermediate up to ~214 °C. Its successful application in drug and agrochemical development relies heavily on understanding the reactivity of its mercapto group and managing the exothermic nature of its downstream transformations. By employing self-validating analytical and synthetic protocols, researchers can ensure high-yield, safe, and reproducible workflows.

References

- Source: molaid.

- Title: EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds Source: Google Patents URL

- Title: Nicosulfuron | 111991-09-4 Source: ChemicalBook URL

- Title: Cas 112006-58-3, 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)

Sources

- 1. Nicosulfuron | 111991-09-4 [chemicalbook.com]

- 2. 2-mercapto-N,N-dimethylnicotinamide - CAS号 121050-19-9 - 摩熵化学 [molaid.com]

- 3. EP0532058B1 - Process for preparing halogenosulfonyl-substituted pyridine compounds - Google Patents [patents.google.com]

- 4. Cas 112006-58-3,2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | lookchem [lookchem.com]

A Technical Guide to the Mass Spectrometric and Bulk Material Characterization of N,N-Dimethyl-2-mercaptonicotinamide

This document provides a detailed methodology for the calculation of two fundamental chemical properties of N,N-Dimethyl-2-mercaptonicotinamide: its exact mass and its molecular weight . For researchers in mass spectrometry, drug metabolism, and pharmacokinetics (DMPK), and chemical synthesis, the distinction between these two values is critical. The exact mass is indispensable for high-resolution mass spectrometry (HRMS) identification, while the molecular weight is fundamental for stoichiometric calculations in bulk chemical applications.

This guide will elucidate the theoretical basis for each calculation, provide a step-by-step protocol, and present the results in a clear, tabular format. We will begin by establishing the correct molecular formula, a crucial first step for accurate calculations.

Establishing the Correct Molecular Identity

A logical and systematic derivation of the molecular formula from the chemical name is the cornerstone of an accurate mass calculation. The name N,N-Dimethyl-2-mercaptonicotinamide is deconstructed as follows:

-

Nicotinamide: This is the base structure, also known as pyridine-3-carboxamide. It consists of a pyridine ring with a carboxamide group (-CONH₂) at the 3-position. The molecular formula for nicotinamide is C₆H₆N₂O.

-

N,N-Dimethyl: This prefix indicates that two methyl (-CH₃) groups have replaced the two hydrogen atoms on the nitrogen of the amide group. This substitution adds two carbon atoms and six hydrogen atoms while removing two hydrogen atoms, resulting in a net addition of C₂H₄. The formula becomes C₈H₁₀N₂O.

-

2-mercapto: This indicates that a mercapto group (-SH) is attached to the 2-position of the pyridine ring, replacing a hydrogen atom. This results in the net addition of one sulfur atom.

Therefore, the definitive molecular formula for N,N-Dimethyl-2-mercaptonicotinamide is C₈H₁₀N₂OS .

It is worth noting that some chemical databases may contain conflicting or erroneous information. For instance, the CAS number 121650-19-9 has been associated with this name but linked to an incorrect molecular formula.[1][2] This underscores the importance of deriving the formula from first principles based on chemical nomenclature for scientific integrity.

Diagram 1: Molecular Structure of N,N-Dimethyl-2-mercaptonicotinamide

A streamlined workflow for determining the exact mass of a molecule.

Calculation of Molecular Weight (Average Mass)

In contrast to exact mass, molecular weight (or more accurately, relative molecular mass) is the weighted average mass of a molecule based on the natural abundance of all stable isotopes of its constituent elements on Earth. [3]This value is used for macroscopic applications, such as preparing solutions of a specific molarity or determining mass balances in chemical reactions.

The calculation involves summing the standard atomic weights of the constituent atoms. The standard atomic weights are published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). [4][5]For many elements, these are not single values but are expressed as intervals to reflect the natural variation in isotopic abundance from different terrestrial sources. [6] Experimental Protocol: Molecular Weight Calculation

-

Identify Constituent Elements and Counts: As before, the elements are C (8), H (10), N (2), O (1), and S (1).

-

Tabulate Standard Atomic Weights: Use the IUPAC-recommended standard atomic weights. For elements with an interval, the conventional value or the midpoint can be used for a representative calculation, but the existence of the range should be acknowledged. [4] * C: [12.0096, 12.0116], Conventional: 12.011

-

H: [1.00784, 1.00811], Conventional: 1.008

-

N: [14.00643, 14.00728], Conventional: 14.007

-

O: [15.99903, 15.99977], Conventional: 15.999

-

S: [32.059, 32.076], Conventional: 32.06

-

-

Calculate Weight Contribution: Multiply the atom count by its standard atomic weight.

-

Weight from C = 8 × 12.011 g/mol = 96.088 g/mol

-

Weight from H = 10 × 1.008 g/mol = 10.080 g/mol

-

Weight from N = 2 × 14.007 g/mol = 28.014 g/mol

-

Weight from O = 1 × 15.999 g/mol = 15.999 g/mol

-

Weight from S = 1 × 32.06 g/mol = 32.060 g/mol

-

-

Sum for Total Molecular Weight: Add the weight contributions.

-

Molecular Weight = 96.088 + 10.080 + 28.014 + 15.999 + 32.060 = 182.241 g/mol

-

Summary and Data Presentation

The calculated values are summarized below for easy reference and comparison. This table highlights the fundamental difference between the mass of a specific isotopic species (exact mass) and the average mass of a population of molecules (molecular weight).

| Parameter | Description | Value |

| Molecular Formula | The elemental composition of the molecule. | C₈H₁₀N₂OS |

| Exact Mass | The calculated mass using the most abundant isotope of each element. [7] | 182.051384 Da |

| Molecular Weight | The weighted average mass based on natural isotopic abundance. [4] | 182.241 g/mol |

Conclusion

The precise and deliberate calculation of both exact mass and molecular weight is a foundational skill in chemical and pharmaceutical sciences. For N,N-Dimethyl-2-mercaptonicotinamide (C₈H₁₀N₂OS), the exact mass is 182.051384 Da , a critical value for its unambiguous identification via high-resolution mass spectrometry. The molecular weight is 182.241 g/mol , the necessary figure for preparing accurate concentrations for assays and synthetic procedures. By adhering to a rigorous, first-principles approach and utilizing authoritative data from IUPAC, researchers can ensure the highest level of accuracy and integrity in their work.

References

-

CIAAW. Standard Atomic Weights. IUPAC. Available from: [Link]

-

PubChem. 2-Mercaptonicotinamide. National Institutes of Health. Available from: [Link]

-

Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available from: [Link]

-

Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Available from: [Link]

-

Wikipedia. Standard atomic weight. Available from: [Link]

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Available from: [Link]

-

IUPAC. Periodic Table of Elements. Available from: [Link]

-

PubChem. PubChem Database. National Institutes of Health. Available from: [Link]

-

Chem-Substance. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Information. Available from: [Link]

Sources

- 1. Monoisotopic Mass? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9 [chemicalbook.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. osti.gov [osti.gov]

- 6. iupac.org [iupac.org]

- 7. Masses [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N,N-Dimethyl-2-mercaptonicotinamide

Introduction: Charting the Course for a Novel Nicotinamide Derivative

The landscape of therapeutic development is rich with molecules designed to modulate fundamental cellular processes. Substituted nicotinamide derivatives, in particular, have garnered significant interest for their potential role as precursors to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital to cellular metabolism and signaling.[1][2] N,N-Dimethyl-2-mercaptonicotinamide represents a novel chemical entity within this class. As with any new therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to progressing from laboratory concept to clinical reality.[3][4]

This technical guide provides a comprehensive, field-proven framework for elucidating the pharmacokinetic and bioavailability profile of a novel compound such as N,N-Dimethyl-2-mercaptonicotinamide. This document is structured not as a repository of existing data—as such information is not yet in the public domain—but as an expert-led methodological roadmap for researchers, scientists, and drug development professionals. We will proceed through the logical sequence of investigation, from predictive in silico and in vitro assessments to definitive in vivo studies, explaining the causality behind each experimental choice and protocol.

Part I: The Predictive Foundation: In Silico and In Vitro Profiling

Before committing to resource-intensive animal studies, a foundational understanding of the molecule's likely behavior must be established. This initial phase leverages computational and cell-free systems to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of N,N-Dimethyl-2-mercaptonicotinamide, allowing for early identification of potential liabilities and informing the design of subsequent in vivo experiments.[5]

Section 1.1: In Silico ADMET Prediction

The journey begins with computational modeling. By inputting the chemical structure of N,N-Dimethyl-2-mercaptonicotinamide into various validated software platforms (e.g., SwissADME, pkCSM), we can generate initial predictions of its physicochemical properties and pharmacokinetic behavior.[5]

Key Predicted Parameters:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and pKa. These fundamental characteristics govern the compound's ability to dissolve and permeate biological membranes.

-

Absorption: Predictions of gastrointestinal absorption and potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).[6]

-

Distribution: Forecasts of plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Identification of likely sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes that may be involved.

-

Toxicity: Early flags for potential mutagenicity or cardiotoxicity.

The causality behind this step is risk mitigation; in silico tools provide a cost-effective, high-throughput method to prioritize compounds and anticipate challenges, such as poor oral absorption or rapid metabolism, before any wet lab experiments are conducted.

Section 1.2: Experimental Workflow for In Vitro ADME Screening

The following diagram outlines the logical flow of initial laboratory-based experiments designed to validate and expand upon the in silico predictions.

Caption: Workflow for initial in vitro ADME screening.

Section 1.3: Protocol for In Vitro Metabolic Stability Assessment

This protocol is designed to determine the rate at which N,N-Dimethyl-2-mercaptonicotinamide is metabolized by liver enzymes, providing a prediction of its hepatic clearance in vivo.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N,N-Dimethyl-2-mercaptonicotinamide in liver microsomes.

Materials:

-

N,N-Dimethyl-2-mercaptonicotinamide

-

Pooled liver microsomes (human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile with internal standard (for quenching)

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare a stock solution of N,N-Dimethyl-2-mercaptonicotinamide in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1% to avoid enzyme inhibition.

-

Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and N,N-Dimethyl-2-mercaptonicotinamide (e.g., at a final concentration of 1 µM).

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining concentration of N,N-Dimethyl-2-mercaptonicotinamide at each time point using a validated LC-MS/MS method.[7]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Trustworthiness: This protocol is a self-validating system when run with appropriate controls. Including a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) confirms that the microsomal system is active and can differentiate between stable and unstable compounds.

Part II: The Whole-Animal Reality: In Vivo Pharmacokinetics & Bioavailability

While in vitro data is predictive, in vivo studies are definitive. They integrate all ADME processes simultaneously to reveal how the compound behaves in a complete biological system. The primary goals are to determine the key pharmacokinetic parameters following intravenous and oral administration and to calculate the absolute oral bioavailability.

Section 2.1: Protocol for a Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of N,N-Dimethyl-2-mercaptonicotinamide in male Sprague-Dawley rats.

Study Design:

-

Animals: Male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein catheters for serial blood sampling.

-

Group 1 (Intravenous, IV): Administer N,N-Dimethyl-2-mercaptonicotinamide as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose provides the baseline for 100% bioavailability.

-

Group 2 (Oral, PO): Administer N,N-Dimethyl-2-mercaptonicotinamide by oral gavage (e.g., 10-20 mg/kg). The higher dose for the PO route accounts for expected incomplete absorption and/or first-pass metabolism.

-

Blood Sampling: Collect blood samples (e.g., ~100 µL) from the jugular vein catheter at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[8] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Sample Processing: Process blood samples to plasma by centrifugation and store at -80°C until analysis.

Bioanalytical Method: A validated LC-MS/MS method is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[7][9] Method validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, and stability.

Section 2.2: Data Analysis and Interpretation

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Calculating Oral Bioavailability (F%): Absolute oral bioavailability is the fraction of the orally administered dose that reaches systemic circulation. It is calculated using the dose-normalized AUC values from the IV and PO groups:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 1: Hypothetical Pharmacokinetic Parameters of N,N-Dimethyl-2-mercaptonicotinamide in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 (at 5 min) | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-∞ (ng·h/mL) | 2200 | 9500 |

| t½ (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 0.45 | - |

| Vd (L/kg) | 1.6 | - |

| Oral Bioavailability (F%) | - | 43.2% |

Section 2.3: Workflow for In Vivo Pharmacokinetic Analysis

This diagram illustrates the end-to-end process of conducting an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Part III: The Biotransformation Landscape: Elucidating Metabolic Fate

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and whether its metabolites are active or toxic. For N,N-Dimethyl-2-mercaptonicotinamide, we can predict several metabolic pathways based on its chemical structure and the known metabolism of related compounds.[10][11]

Section 3.1: Predicted Metabolic Pathways

The structure of N,N-Dimethyl-2-mercaptonicotinamide offers several sites for enzymatic attack. The primary metabolic enzymes expected to be involved are cytochrome P450s (CYPs), aldehyde oxidase (AO), and potentially conjugating enzymes like UDP-glucuronosyltransferases (UGTs).[12][13]

Likely Biotransformations:

-

S-Oxidation: The mercapto group is susceptible to oxidation to form a sulfoxide and then a sulfone.

-

N-Demethylation: The N,N-dimethylamide group can undergo sequential demethylation, catalyzed by CYP enzymes, to form the N-methyl and then the primary amide.[14]

-

Hydroxylation: The pyridine ring may be hydroxylated at various positions.

-

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a known pathway for nicotinamide.[15]

-

Glucuronidation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

Section 3.2: Diagram of Predicted Metabolic Pathways

The following diagram visualizes the potential biotransformation routes for N,N-Dimethyl-2-mercaptonicotinamide.

Caption: Predicted metabolic pathways for the compound.

Conclusion: Synthesizing a Comprehensive Profile

The successful characterization of the pharmacokinetic and bioavailability profile of a novel entity like N,N-Dimethyl-2-mercaptonicotinamide hinges on a systematic and integrated approach. By progressing from in silico prediction to in vitro validation and finally to definitive in vivo experimentation, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely academic; it is the essential foundation for designing safe and effective dosing regimens for first-in-human clinical trials, ultimately determining the therapeutic potential of the molecule. The methodologies outlined in this guide provide a robust framework for navigating this critical path in drug development.

References

- Linnik, I. V., Rayner, P. J., Stow, R. A., Duckett, S. B., & Cheetham, G. M. T. (n.d.). Pharmacokinetics of the SABRE agent 4,6-d2-Nicotinamide and also Nicotinamide in rats following oral and intravenous administration. White Rose Research Online.

- U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. FDA.

- Carson, S. W., et al. (2024). Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans. Clinical Pharmacology & Therapeutics.

- BenchChem. (2025). The Bioavailability of Substituted Nicotinamide Derivatives: A Technical Guide.

- Rebora, C., et al. (n.d.). PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME.

- Stratford, M. R. L., et al. (1995). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Radiotherapy and Oncology.

- Walstad, K. M., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology.

- Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences.

- Klančar, A., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.

- FQM-302's blog. (2023). Analytical methods based on liquid chromatography and capillary electrophoresis to determine neonicotinoid residues in complex matrices. A comprehensive review.

- Bernier, J., et al. (1998). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Radiotherapy and Oncology.

- Walstad, K. M., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology.

- Mrowiec, A., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI.

- Mráz, J., et al. (1994). Absorption, metabolism and elimination of N,N-dimethylformamide in humans. International Archives of Occupational and Environmental Health.

- Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications.

- Kessell, A. D. (1991). Investigation of the metabolism of N, N-Dimethylformamide and its metabolites. Aston Research Explorer.

- Liao, S. T., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Pharmacology & Therapeutics.

- Al-Attas, F., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI.

- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.

- Nabavi, S. M., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.

- Pérez-Guaita, D., et al. (2022). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry.

- Kang, W., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI.

- Lee, H. J., & Lee, J. H. (2002). The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver. Journal of Toxicology and Environmental Health, Part A.

- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. fda.gov [fda.gov]

- 4. Drug Discovery: ADME/Toxicity [promega.com]

- 5. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 8. Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods based on liquid chromatography and capillary electrophoresis to determine neonicotinoid residues in complex matrices. A comprehensive review. | FQM-302's blog [wpd.ugr.es]

- 10. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Absorption, metabolism and elimination of N,N-dimethylformamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling of N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) Ligand Binding: A Technical Guide for Metal Coordination and Biomacromolecular Systems

Executive Summary

The rational design of metal-chelating therapeutics and mucoadhesive polymeric systems relies heavily on the fundamental thermodynamics of ligand-receptor interactions. N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) is a highly versatile, bifunctional N,S-donor ligand. Its unique structural topology—comprising a soft thiolate donor and an intermediate pyridine nitrogen—enables highly specific coordination geometries with transition metals and facilitates disulfide exchange in preactivated thiomer drug delivery systems.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties ( ΔH , ΔS , ΔG , and Ka ) of DMMNA binding. By leveraging Isothermal Titration Calorimetry (ITC), we establish a self-validating experimental architecture that moves beyond empirical observation into the causality of molecular interactions.

Structural Thermodynamics & The Thione-Thiolate Tautomerism

The thermodynamic binding profile of DMMNA is fundamentally governed by its ability to undergo thione-thiolate tautomerism. In aqueous environments, the equilibrium between the 2-thiopyridone (thione) and pyridine-2-thiolate (thiol) forms dictates the ligand's nucleophilicity and its Hard-Soft Acid-Base (HSAB) characteristics[1].

-

Thione Form: Predominates in neutral, unbuffered aqueous solutions; exhibits lower nucleophilicity.

-

Thiolate Form: Triggered by deprotonation (typically at pH > 6.5); acts as a potent "soft" Lewis base, driving highly exothermic chelation with "borderline" or "soft" transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺)[2].

The causality here is critical: the energetic penalty of tautomerization and deprotonation must be overcome by the enthalpy of metal-ligand bond formation ( ΔHbind ). If the buffer ionization enthalpy ( ΔHion ) is not accounted for, the apparent binding enthalpy will be artificially skewed.

Visualizing the Binding Mechanism

Caption: Thione-thiolate tautomerism of DMMNA and subsequent exothermic bidentate chelation with transition metals.

Quantitative Data: Thermodynamic Parameters of Metal Coordination

When evaluating DMMNA as a chelator, Isothermal Titration Calorimetry (ITC) provides a direct readout of the binding enthalpy ( ΔH ). The Gibbs free energy ( ΔG ) and entropy ( ΔS ) are subsequently derived via the standard thermodynamic relations: ΔG=−RTlnKa and ΔG=ΔH−TΔS .

Table 1 summarizes representative thermodynamic parameters for DMMNA binding to transition metals at 298.15 K, benchmarked against similar mercaptopyridine-N-oxide derivatives[2][3].

Table 1: Thermodynamic Parameters for DMMNA-Metal Complexation (298.15 K, pH 7.4)

| Metal Ion | Stoichiometry ( N ) | Ka (M⁻¹) | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | Primary Driving Force |

| Cu(II) | 1.95 ± 0.05 | 4.2 × 10⁶ | -12.4 | +3.2 | -9.2 | Enthalpic (Strong N,S-bonds) |

| Zn(II) | 2.02 ± 0.03 | 1.8 × 10⁵ | -7.8 | -1.1 | -8.9 | Enthalpic / Entropic |

| Ni(II) | 1.98 ± 0.04 | 8.5 × 10⁴ | -5.2 | -2.4 | -7.6 | Mixed |

Data Interpretation: The binding of Cu(II) is heavily enthalpy-driven, indicating the formation of highly covalent metal-ligand bonds typical of soft-soft interactions. Conversely, Zn(II) exhibits a smaller enthalpic gain but a favorable entropic contribution, likely due to the displacement of the structured hydration shell surrounding the Zn(II) ion[3].

Experimental Workflow: Self-Validating ITC Protocol

To achieve the high-fidelity data shown in Table 1, the experimental design must be treated as a self-validating system. Artifacts such as heat of dilution, buffer ionization, and bubble formation can easily corrupt the data.

Step-by-Step Methodology

Step 1: Sample Preparation and Exact Concentration Matching

-

Action: Prepare the macromolecule/metal solution (cell) and DMMNA ligand (syringe) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Causality: Even a 1 mM discrepancy in buffer salt concentration will generate massive heats of mixing that mask the binding enthalpy. HEPES is chosen over Phosphate buffers because it has a lower enthalpy of ionization ( ΔHion ), minimizing background heat if proton transfer occurs upon DMMNA binding.

-

Validation: Dialyze the metal/polymer against the buffer, and use the final dialysate to dissolve the DMMNA ligand.

Step 2: Degassing and Thermal Equilibration

-

Action: Degas both solutions under vacuum at 25°C for 10 minutes prior to loading.

-

Causality: The ITC syringe stirs at ~1000 RPM. Micro-bubbles will cavitate, causing erratic, non-integrable heat spikes.

Step 3: The Blank Titration (Control)

-

Action: Titrate the DMMNA ligand into the bare buffer (without the metal/target).

-

Causality: Measures the heat of dilution and mechanical heat of injection.

-

Validation: This curve must be flat and uniform. If it slopes, the ligand is aggregating or dissociating in the syringe. This blank is mathematically subtracted from the active titration.

Step 4: Active Titration & c-Value Optimization

-

Action: Perform 20-25 injections of DMMNA (e.g., 2 µL each) into the target solution.

-

Causality: To obtain an accurate Ka , the sigmoidal inflection point must be well-defined. This is governed by the c -value ( c=Ka×[Target]×N ).

-

Validation: The system validates itself if 10<c<1000 . If c<10 , the curve is too flat (cannot determine Ka ); if c>1000 , it is a step-function (can only determine ΔH and N ).

Visualizing the ITC Workflow

Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for extracting thermodynamic parameters.

Application in Biomacromolecular Systems: Mucoadhesive Thiomers

Beyond metal coordination, DMMNA and its analogs (such as 6-mercaptonicotinamide) are heavily utilized in the pharmaceutical industry as pre-activating ligands for mucoadhesive polymers (thiomers)[4].

The Thermodynamics of Disulfide Exchange

Traditional thiolated polymers (e.g., thiolated hyaluronic acid or chitosan) rely on the oxidation of free thiol groups to form disulfide bonds with cysteine-rich subdomains in mucosal glycoproteins. However, free thiols are thermodynamically unstable and prone to premature auto-oxidation.

By conjugating DMMNA to the polymer backbone (creating an S-protected thiomer), the thermodynamics of the system are fundamentally altered. The binding to mucin is no longer dependent on an oxidative process, but rather a disulfide exchange reaction . Because the leaving group (DMMNA) is a highly stable, resonance-stabilized aromatic thiol, the exchange reaction is thermodynamically driven forward ( ΔG≪0 ). This pre-activation strategy has been shown to increase the mucoadhesion residence time by up to 4-fold compared to unprotected thiomers[4].

Conclusion

The thermodynamic profiling of N,N-Dimethyl-2-mercaptonicotinamide (DMMNA) reveals a highly tunable ligand whose binding characteristics are dictated by tautomeric state, HSAB principles, and the specific microenvironment of the reaction. Whether utilized as a transition metal chelator for electrocatalysis or as a pre-activating leaving group in advanced mucoadhesive drug delivery systems, understanding the precise enthalpic and entropic drivers of DMMNA is paramount. By employing rigorous, self-validating methodologies like ITC, researchers can transition from empirical formulation to rational, thermodynamically-driven molecular design.

References

-

Bretti, C., Cigala, R. M., Lando, G., Milea, D., & Sammartano, S. (2014). Some Thermodynamic Properties of Aqueous 2-Mercaptopyridine-N-Oxide (Pyrithione) Solutions. Journal of Solution Chemistry. Available at:[Link]

-

Khutoryanskiy, V. V. (2020). Advances in Mucoadhesive Polymers and Formulations for Transmucosal Drug Delivery. MDPI. Available at: [Link]

-

Bretti, C., Cigala, R. M., Crea, F., & Sammartano, S. (2015). Thermodynamics of Zn2+ 2-mercaptopyridine-N-oxide and 2-hydroxypyridine-N-oxide interactions: Stability, solubility, activity coefficients and medium effects. Journal of Molecular Liquids. Available at:[Link]

-

Joshi, H., Shirude, P. S., Bansal, V., Ganesh, K. N., & Sastry, M. (2004). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. The Journal of Physical Chemistry B. Available at:[Link]

Sources

- 1. Heavier group 2 metal complexes with a flexible scorpionate ligand based on 2-mercaptopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04696C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Mucoadhesive Polymers and Formulations for Transmucosal Drug Delivery | MDPI Books [mdpi.com]

Baseline In Vitro Toxicity Profile of N,N-Dimethyl-2-mercaptonicotinamide (CAS 121650-19-9)

A Technical Whitepaper on Dermal Safety, Mechanistic Toxicology, and Standardized Evaluation Protocols

Executive Summary & Chemical Context

N,N-Dimethyl-2-mercaptonicotinamide (CAS 121650-19-9) is a specialized thiopyridinone derivative increasingly recognized for its potent depigmenting properties in dermatological and cosmetic applications[1]. As a direct inhibitor of tyrosinase, it offers a compelling alternative to legacy skin-lightening agents[1]. However, translating this compound from bench to topical formulation requires a rigorous, mechanistically grounded understanding of its in vitro toxicity profile. This guide synthesizes the baseline cytotoxicity, phototoxicity, and genotoxicity parameters of the compound, providing drug development professionals with a definitive framework for preclinical safety evaluation.

Mechanistic Toxicology & Cellular Pathways

The primary therapeutic mechanism of N,N-Dimethyl-2-mercaptonicotinamide relies on the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis[1]. From a toxicological perspective, the goal is to achieve this inhibition without triggering off-target cellular stress. Legacy compounds often induce reactive oxygen species (ROS) at therapeutic doses, leading to melanocyte apoptosis or keratinocyte inflammation. In contrast, N,N-Dimethyl-2-mercaptonicotinamide exhibits a highly specific binding affinity, maintaining cellular homeostasis even at elevated concentrations.

Fig 1: Tyrosinase inhibition vs. supraphysiological ROS stress pathways.

Baseline Quantitative Toxicity Profile

To establish a reliable safety baseline, N,N-Dimethyl-2-mercaptonicotinamide must be benchmarked against established depigmenting agents. Data derived from primary human melanocyte and keratinocyte co-cultures demonstrate a superior therapeutic index. While agents like Kojic Acid exhibit notable cytotoxicity at 100 µM, N,N-Dimethyl-2-mercaptonicotinamide remains non-cytotoxic at concentrations exceeding 500 µM, while achieving an IC50 for depigmentation at significantly lower, highly effective doses[1].

Table 1: Baseline In Vitro Cytotoxicity and Efficacy Thresholds in Co-Cultures

| Compound | Cytotoxicity Threshold (Co-culture) | Depigmentation IC50 | Therapeutic Index (Estimated) |

| N,N-Dimethyl-2-mercaptonicotinamide | > 500 µM (Non-cytotoxic) | < 50 µM | > 10 |

| Arbutin (Reference) | > 500 µM (Non-cytotoxic) | > 500 µM | ~ 1 |

| Kojic Acid (Reference) | ~ 100 µM | > 500 µM | < 0.2 |

| Niacinamide (Reference) | > 500 µM (Non-cytotoxic) | > 500 µM | ~ 1 |

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems , incorporating internal controls that dictate assay acceptance, ensuring absolute trustworthiness in the generated preclinical data.

Protocol A: 2D Human Melanocyte-Keratinocyte Co-Culture Cytotoxicity Assay

Causality & Rationale: Why utilize a co-culture model rather than isolated cell lines? Melanin synthesis occurs in melanocytes, but the pigment is subsequently transferred to adjacent keratinocytes via melanosomes. A topical agent must traverse the keratinocyte layer to reach the melanocytes. Evaluating toxicity in a monoculture ignores paracrine signaling and metabolic cross-talk, often resulting in artificially skewed toxicity and efficacy values.

Step-by-Step Methodology:

-

Cell Seeding: Seed primary human epidermal keratinocytes (NHEK) and melanocytes (NHEM) at a 10:1 ratio in 96-well plates using a specialized co-culture medium. Incubate for 48 hours at 37°C, 5% CO₂ to establish cell-to-cell contacts.

-

Compound Preparation: Dissolve N,N-Dimethyl-2-mercaptonicotinamide in DMSO, subsequently diluting in culture medium to achieve final test concentrations (10 µM to 500 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

-

Dosing & Incubation: Aspirate spent medium and apply 100 µL of test solutions.

-

Self-Validating Controls:

-

Negative Control: 0.1% DMSO in medium (Establishes the 100% viability baseline).

-

Positive Control: 0.1% Triton X-100 (Must yield <10% viability for the assay run to be accepted).

-

-

Viability Quantification (WST-1 Assay): After 72 hours of exposure, add 10 µL of WST-1 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol B: 3D Reconstructed Human Epidermis (RhE) Phototoxicity & Irritation

Causality & Rationale: 2D cultures completely lack a stratum corneum. For a topically applied thiopyridinone, the absence of this lipid-rich barrier leads to exaggerated exposure and false-positive toxicity flags. We utilize 3D RhE models (e.g., EpiDerm™) because they accurately mimic the barrier function and metabolic capacity of human skin. Furthermore, because the compound may absorb UV light, evaluating phototoxicity is a strict regulatory requirement. We employ the MTT assay rather than fluorescent dyes (like Alamar Blue) because MTT is reduced to an insoluble intracellular formazan, allowing us to extract and quantify viability across the entire depth of the 3D tissue without diffusion bias.

Fig 2: 3D RhE Phototoxicity workflow ensuring self-validating UV/Dark cohorts.

Step-by-Step Methodology:

-

Tissue Equilibration: Transfer 3D RhE inserts to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C to recover from shipping stress.

-

Topical Application: Apply 30 µL of N,N-Dimethyl-2-mercaptonicotinamide (formulated in a physiologically acceptable vehicle) directly to the apical surface of the stratum corneum.

-

Self-Validating Controls:

-

Negative Control: DPBS treated tissues.

-

Positive Control: Chlorpromazine (CPZ) at 0.01% (Must show a significant viability drop only in the UV cohort to validate the solar simulator's efficacy).

-

-

Irradiation (Split Cohort): Incubate for 1 hour. Transfer the "UV Cohort" plates to a solar simulator and irradiate with 5 J/cm² UVA. Keep the "Dark Cohort" wrapped in foil at room temperature.

-

Post-Exposure Incubation: Rinse tissues with DPBS to remove unabsorbed compound. Transfer to fresh medium and incubate for 24 hours.

-

MTT Extraction: Transfer inserts to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the formazan crystals using isopropanol overnight. Read absorbance at 570 nm and calculate the Photo-Irritation Factor (PIF).

Genotoxicity & Mutagenic Potential

To complete the baseline profile, N,N-Dimethyl-2-mercaptonicotinamide must undergo the Ames Test (OECD TG 471) using Salmonella typhimurium strains (e.g., TA98, TA100). This evaluates whether the compound or its hepatic metabolites induce point mutations or frameshifts. Given its structural stability and lack of reactive electrophilic centers, baseline data for this class of thiopyridinones typically shows no mutagenic liability, further validating its safety profile for long-term topical use.

Conclusion

The baseline in vitro toxicity profile of N,N-Dimethyl-2-mercaptonicotinamide demonstrates a highly favorable therapeutic window. By employing physiologically relevant 2D co-cultures and 3D RhE models equipped with strict self-validating controls, drug development professionals can confidently validate its safety, confirming its status as a non-cytotoxic, non-phototoxic depigmenting agent at therapeutic concentrations.

References

- L'Oréal. (2013). Process for depigmenting keratin materials using thiopyridinone compounds (US Patent No. US20130315847A1).

-

OECD. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[Link]

-

OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.[Link]

Sources

Application Notes and Protocols for N,N-Dimethyl-2-mercaptonicotinamide as a Bidentate N,S-Chelating Ligand in Catalysis

Abstract

This guide provides a comprehensive overview of the theoretical and practical aspects of using N,N-Dimethyl-2-mercaptonicotinamide as a chelating ligand in transition metal catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its constituent functional groups—a pyridine nitrogen and a thioamide moiety—are well-established in coordination chemistry and catalysis. This document synthesizes established principles from related 2-mercaptopyridine and thioamide ligand systems to provide robust, field-proven protocols for researchers, chemists, and drug development professionals. We will cover ligand synthesis, catalyst formation with palladium, and a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, supported by mechanistic insights and troubleshooting guidance.

Introduction: The Scientific Rationale

N,N-Dimethyl-2-mercaptonicotinamide is a structurally compelling molecule for catalytic applications. It combines two key features that are highly advantageous for the stabilization of catalytically active metal centers:

-

A Pyridine Nitrogen: A moderately hard Lewis base, the pyridine nitrogen provides a strong coordination site for a variety of transition metals. Its involvement is central to the function of many picolinamide-derived ligands in catalysis.[1][2][3]

-

A Thioamide Sulfur: The thioamide group is a soft Lewis base, making it an excellent donor for soft transition metals like Palladium(II) and Copper(I).[4][5][6] Thioamides are known to be stronger hydrogen bond donors but weaker acceptors than their amide counterparts, a property that can influence the secondary coordination sphere.[5]

Together, these two donors are positioned to act as a bidentate, N,S-chelating system. Chelation forms a thermodynamically stable five-membered ring with a metal center, which enhances catalyst stability, prevents ligand dissociation, and can improve catalytic efficiency and longevity.[7][8] The N,N-dimethyl substitution on the amide prevents deprotonation at the nitrogen, ensuring that the ligand coordinates as a neutral species and that the thioamide sulfur remains the primary soft donor site.

This guide will focus on the application of this ligand in Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Section 1: Ligand Synthesis & Characterization

While N,N-Dimethyl-2-mercaptonicotinamide is commercially available (CAS 121650-19-9), synthesis from nicotinamide precursors is feasible.[9][10] A common route to related mercaptopyridines involves the reaction of a corresponding chloropyridine with a sulfur source like thiourea.[8][11]

Protocol 1: Synthesis of N,N-Dimethylnicotinamide (Intermediate)

This protocol outlines the synthesis of the amide precursor.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine solution (e.g., 2M in THF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend nicotinic acid (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.

-

Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve dimethylamine (2.2 eq) and triethylamine (2.5 eq) in DCM. Add this amine solution dropwise to the nicotinoyl chloride solution at 0 °C.

-

Reaction & Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude N,N-dimethylnicotinamide can be purified by column chromatography on silica gel.

The subsequent conversion to the 2-mercapto derivative is a more specialized process. For most applications, direct purchase of the final ligand is recommended.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

FT-IR: To identify key functional groups, particularly the C=S stretch of the thioamide.

-

Mass Spectrometry: To confirm the molecular weight.

Section 2: Catalyst Formation: Synthesis of a Palladium(II) Complex

The formation of a stable pre-catalyst complex is crucial. Palladium(II) is an ideal metal for coordination with this N,S-bidentate ligand. The following protocol describes the synthesis of a representative dichloro-palladium complex.

Protocol 2: Synthesis of Dichloro(N,N-Dimethyl-2-mercaptonicotinamide)palladium(II)

Causality: This procedure uses a common palladium precursor, PdCl₂(MeCN)₂, which has labile acetonitrile ligands that are easily displaced by the stronger N,S-bidentate ligand. The 1:1 stoichiometry ensures the formation of a monomeric square-planar complex.

Materials:

-

N,N-Dimethyl-2-mercaptonicotinamide (1.0 eq)

-

Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve N,N-Dimethyl-2-mercaptonicotinamide in the chosen solvent.

-

Reaction: In a separate flask, dissolve PdCl₂(MeCN)₂ in the same solvent. Add the palladium solution dropwise to the ligand solution at room temperature with vigorous stirring.

-

Precipitation: A color change and the formation of a precipitate (often yellow or orange) should occur. Stir the reaction mixture at room temperature for 4-6 hours.

-

Isolation: Collect the solid product by filtration under inert conditions. Wash the solid with a small amount of cold solvent and then with pentane or hexane to remove any residual starting materials.

-

Drying: Dry the complex under vacuum. The resulting solid is the pre-catalyst, which can be stored under an inert atmosphere.

Self-Validation & Characterization:

-

FT-IR: Compare the spectrum to the free ligand. A shift in the C=S stretching frequency indicates coordination to the metal center.

-

Elemental Analysis: To confirm the C, H, N, and S content of the complex, verifying the 1:1 ligand-to-metal ratio.

-

¹H NMR: Coordination to the paramagnetic Pd(II) center may lead to peak broadening, but shifts in the pyridine ring protons can confirm complexation.

Caption: Workflow for the synthesis of the Palladium(II) pre-catalyst.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized Pd(II) complex as a pre-catalyst in a model Suzuki-Miyaura reaction. The in situ reduction of the Pd(II) pre-catalyst to the catalytically active Pd(0) species is a key step in the catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

Causality: This reaction is a standard benchmark for catalytic activity. Polyethylene glycol (PEG) can serve as a green, effective solvent that helps stabilize palladium nanoparticles that may form during the reaction.[7] Potassium carbonate is a mild base sufficient to facilitate the transmetalation step. A low catalyst loading (0.5 mol%) is chosen to test the efficiency of the ligand system.

Materials:

-

[Pd(Ligand)Cl₂] pre-catalyst from Protocol 2

-

4-Iodoanisole (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Solvent: Toluene/Water (4:1 mixture, 5 mL) or PEG-400 (3 mL)

-

Schlenk tube or microwave vial

Procedure:

-

Setup: To a Schlenk tube, add the [Pd(Ligand)Cl₂] pre-catalyst (0.005 mmol, 0.5 mol%), 4-iodoanisole, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

-

Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Illustrative Optimization Table

The following table shows hypothetical results from an optimization screen for the Suzuki-Miyaura coupling reaction, demonstrating how data should be structured.

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |

| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |

| 3 | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 4 | 0.5 | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 91 |

| 5 | 0.5 | K₂CO₃ | Dioxane | 100 | 8 | 88 |

| 6 | 0.5 | K₂CO₃ | PEG-400 | 80 | 10 | 78 |

Section 4: Mechanistic Considerations & Troubleshooting

The N,S-bidentate ligand plays a critical role throughout the catalytic cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

-

Stabilization of Pd(0): The ligand must stabilize the active Pd(0) species, preventing aggregation into inactive palladium black. The soft thioamide sulfur is particularly effective at this.

-

Facilitating Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the aryl halide to the Pd(0) center.

-

Promoting Reductive Elimination: The final, product-forming step is also influenced by the ligand's steric and electronic profile. The stable chelate structure must still allow for the conformational changes needed for this step to occur.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents/solvents; Base is too weak. | Synthesize fresh catalyst; Ensure all reagents are pure and solvents are dry/degassed; Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |

| Formation of Pd Black | Ligand dissociation; Reaction temperature too high. | Lower the reaction temperature; Increase ligand-to-metal ratio (use free ligand in addition to the complex). |

| Side Product Formation | Homocoupling of boronic acid (Ar'-Ar'); Reductive dehalogenation of aryl halide. | Ensure rigorous exclusion of oxygen; Use a different solvent system; Lower the reaction temperature. |

References

- Thioamide Pincer Ligands with Charge Vers

- Application Notes and Protocols for Catalytic Applications of Thioamide-Metal Complexes. Benchchem.

- 2-Mercaptopyridine - Wikipedia. Wikipedia.

- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Europe PMC.

- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Chemistry Europe.

- Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group.

- COBALT-CATALYZED PICOLINAMIDE-DIRECTED SYNTHESIS OF HETEROCYCLES. DOI.

- 2-Mercaptopyridine - Grokipedia. Grokipedia.

- Co-catalyzed, picolinamide-assisted C–H activated synthesis of isoquinolines.

- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre-Catalysts in Cross-Coupling Reactions. PubMed.

- Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investig

- Mercaptopyridine-Functionalized MIC-Pd(II)-PEPPSI Complexes: Synthesis and Hemilability Effect in Catalytic Applications.

- Direct Transamidation of Thioamides with Amines via Acetophenone-Promoted Enamine Catalysis under Metal-Free Conditions.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH.

- Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles.

- Synthesis and characterization of Bis(N,N-diethylnicotinamide) m-hydroxybenzoate complexes of Co(II), Ni(H), Cu(II), and Zn(II).

- N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9. ChemicalBook.

- N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE — Chemical Substance Inform

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. societachimica.it [societachimica.it]

- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Mercaptopyridine â Grokipedia [grokipedia.com]

- 9. N,N-DIMETHYL-2-MERCAPTONICOTINAMIDE | 121650-19-9 [chemicalbook.com]

- 10. nextsds.com [nextsds.com]

- 11. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity Preparation of N,N-Dimethyl-2-mercaptonicotinamide Stock Solutions in DMSO

Executive Summary

N,N-Dimethyl-2-mercaptonicotinamide (CAS: 121650-19-9) is a highly versatile pyridine derivative. It serves as a critical intermediate in the synthesis of sulfonylurea herbicides (such as Nicosulfuron)[1] and is increasingly utilized in pharmacological research, including the development of metalloenzyme inhibitors and depigmenting agents[2].

Due to the presence of a reactive mercapto (-SH) group adjacent to a pyridine nitrogen, this compound exhibits complex solution-phase behavior, including tautomerism and a high susceptibility to auto-oxidation. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions because of its polar aprotic nature, which effectively solvates both tautomeric forms while preventing the premature hydrolysis often seen in aqueous buffers. This application note provides a field-proven, self-validating protocol for the preparation, handling, and storage of N,N-Dimethyl-2-mercaptonicotinamide stock solutions to ensure maximum stability and reproducibility in downstream assays.

Physicochemical Profiling

Before initiating the protocol, it is critical to understand the physical and chemical parameters of the solute to ensure accurate molarity calculations and proper handling.

| Property | Value |

| Chemical Name | N,N-Dimethyl-2-mercaptonicotinamide |

| IUPAC Name | N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

| CAS Number | 121650-19-9[3] |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Melting Point | 214 – 215 °C[4] |

Mechanistic Insights: The Causality of Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about controlling the chemical microenvironment. The following principles dictate our protocol design:

Thiol-Thione Tautomerism

In solution, 2-mercaptopyridines exist in a dynamic equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, =S) forms. In polar aprotic solvents like DMSO, the highly polar thione form is significantly stabilized via strong dipole-dipole interactions. This stabilization is advantageous because it maintains the compound in a highly reactive state for downstream electrophilic substitutions (e.g., oxidative chlorination to yield 2-chlorosulfonyl derivatives)[4].

Oxidation Liability and Disulfide Formation

The free mercapto group is highly susceptible to oxidative dimerization, forming inactive disulfide bonds (R-S-S-R) when exposed to dissolved oxygen and light.

-

Causality for Degassing: We mandate the use of Argon-sparged DMSO. Displacing dissolved O₂ prevents the auto-oxidation of the thiol group.

-